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molecular formula C12H12O3 B1266167 4-tert-Butylphthalic anhydride CAS No. 32703-79-0

4-tert-Butylphthalic anhydride

Cat. No. B1266167
M. Wt: 204.22 g/mol
InChI Key: YLJYVKLZVHWUCT-UHFFFAOYSA-N
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Patent
US04916470

Procedure details

Subsequently, a 1 liter round bottom flask was fitted with a reflux condenser, to which was added 173.66 grams (0.7814 mole) of 4-t-butylphthalic acid and 500 milliliters of thionyl chloride. The yellow solution was magnetically stirred and refluxed for 3 hours, after which the thionyl chloride was removed from the anhydride under reduced pressure. The resultant white crystalline solid was washed three times with anhydrous hexane and the hexane was removed under reduced pressure to yield 150.33 grams (0.7361 mole) of the 4-t-butyl-phthalic anhydride product, which exhibited a melting point of 77° to 78° C. The identity of the 4-t-butyl-phthalic anhydride product was confirmed by IR spectrum.
Quantity
173.66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:14]([OH:16])=[O:15])[C:8](=[CH:12][CH:13]=1)[C:9]([OH:11])=O)([CH3:4])([CH3:3])[CH3:2]>S(Cl)(Cl)=O>[C:1]([C:5]1[CH:6]=[C:7]2[C:14](=[O:15])[O:16][C:9](=[O:11])[C:8]2=[CH:12][CH:13]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
173.66 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The yellow solution was magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, a 1 liter round bottom flask was fitted with a reflux condenser, to which
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after which the thionyl chloride was removed from the anhydride under reduced pressure
WASH
Type
WASH
Details
The resultant white crystalline solid was washed three times with anhydrous hexane
CUSTOM
Type
CUSTOM
Details
the hexane was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.7361 mol
AMOUNT: MASS 150.33 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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